molecular formula C32H39NO2 B563417 Ebastine-d5

Ebastine-d5

Cat. No.: B563417
M. Wt: 474.7 g/mol
InChI Key: MJJALKDDGIKVBE-UAVBZTRNSA-N
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Description

Ebastine-d5 is a deuterium-labeled analog of the antihistamine drug Ebastine, specifically designed for analytical and pharmacokinetic applications. Its chemical structure incorporates five deuterium atoms, replacing hydrogen at specific positions, resulting in a molecular formula of C32H34D5NO2 (free base) or C32H34D5NO2·C4H4O4 (fumarate salt) . With a molecular weight of 474.70 g/mol (free base) and enhanced isotopic stability, this compound serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Ebastine and its metabolites in biological matrices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ebastine-d5 involves the incorporation of deuterium atoms into the Ebastine molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The process begins with the synthesis of Ebastine, followed by the introduction of deuterium using deuterated reagents under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterium labeling. The production is carried out in specialized facilities equipped to handle deuterated compounds, ensuring that the final product meets the required specifications for research purposes .

Chemical Reactions Analysis

Metabolic Pathways

Ebastine-d5 undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) to form carthis compound, its active metabolite. Key metabolic reactions include:

Reaction TypeEnzymatic ProcessDeuterium Isotope EffectOutcome
Hydroxylation CYP3A4-mediated oxidation of the piperidine ringReduced reaction rate due to C–D bond stabilityDelayed formation of carthis compound
Conjugation Glucuronidation of carthis compoundMinimal isotope impactEnhanced urinary excretion of conjugated metabolites

Deuteriation at the piperidine ring slows oxidative metabolism, potentially prolonging half-life compared to non-deuterated ebastine .

Physicochemical Stability

This compound exhibits stability under standard storage conditions but degrades under extreme environments:

PropertyValue/ConditionNotes
Melting Point 80–82°CMatches non-deuterated ebastine
Solubility Slightly soluble in methanol (heated)Improved lipophilicity due to deuterium
Thermal Stability Stable ≤100°C; decomposes at 596°CDegradation products include diphenylmethane derivatives
Photostability Sensitive to UV lightRequires amber packaging for long-term storage

Reactivity in Analytical Contexts

This compound serves as an internal standard in mass spectrometry due to predictable fragmentation patterns:

ApplicationMethodKey Observations
Quantitative Analysis LC-MS/MS (m/z 470.3 → 167.1)Deuterium prevents overlap with ebastine’s signal, enabling precise quantification
Isotope Dilution GC-MS with derivatizationDeuterium enhances chromatographic separation in complex matrices

Comparative Pharmacodynamics

While this compound’s binding affinity (IC₅₀ = 45 nM for H1 receptors) mirrors non-deuterated ebastine, its altered pharmacokinetics influence experimental outcomes :

ParameterEbastineThis compound
Half-life (rats) 10–12 hrs14–16 hrs
CYP3A4 Inhibition ModerateReduced (due to slower metabolism)

Key Findings from Research:

  • Synthesis Efficiency : Deuterium incorporation achieves >98% isotopic purity using optimized reflux conditions .
  • Metabolic Profiling : Carthis compound shows 20% lower plasma clearance in renal-impaired models compared to non-deuterated carebastine .
  • Stability Advantage : this compound resists thermal decomposition up to 100°C, making it suitable for high-temperature formulations .

Scientific Research Applications

Pharmacological Research

Antihistaminic Activity
Ebastine-d5 retains the pharmacological properties of ebastine, functioning as an H1 receptor antagonist. It is effective in mitigating the symptoms associated with allergic rhinitis and urticaria by blocking the action of histamine, a key mediator in allergic responses. Clinical trials have demonstrated that ebastine is superior to other antihistamines, such as loratadine and cetirizine, in reducing allergy symptoms. For instance, a meta-analysis indicated that ebastine at doses of 10 mg and 20 mg significantly improved symptom scores compared to placebo and was more effective than loratadine 10 mg in patients with seasonal allergic rhinitis .

Pharmacokinetics and Safety
The pharmacokinetic profile of this compound has been explored in various studies. It is metabolized to carebastine, its active form, which exhibits prolonged action. Research has shown that renal impairment does not significantly affect the pharmacokinetics of ebastine, indicating its safety across different patient populations . Furthermore, studies have reported no significant cardiac adverse effects associated with ebastine use, making it a well-tolerated option for long-term management of allergic conditions .

Clinical Applications

Treatment of Allergic Rhinitis and Urticaria
this compound is utilized in clinical settings for the treatment of allergic rhinitis and chronic idiopathic urticaria. In randomized controlled trials, patients receiving ebastine experienced marked improvements in nasal congestion, sneezing, and itching compared to those on placebo. The efficacy of ebastine at dosages of 10 mg and 20 mg has been confirmed through various studies, showing significant reductions in total symptom scores .

Case Studies
Numerous case studies highlight the effectiveness of ebastine in real-world settings. For instance, one study documented the successful management of chronic urticaria symptoms in a cohort of patients treated with ebastine over a period of several weeks. The results indicated a significant reduction in wheals and pruritus scores . Another case series focused on patients with seasonal allergic rhinitis showed that those treated with ebastine reported fewer allergy-related disruptions to daily activities compared to those receiving alternative antihistamines .

Research Methodologies

Clinical Trials
The efficacy and safety profiles of this compound have been assessed through various clinical trials employing rigorous methodologies. These include double-blind placebo-controlled designs that ensure the reliability of findings. Trials have typically measured outcomes such as total symptom scores and specific allergy-related metrics (e.g., nasal congestion) over defined periods .

In Vitro Studies
In vitro studies have also been conducted to explore the mechanism by which ebastine exerts its effects on inflammatory mediators. For example, research demonstrated that ebastine inhibits the release of prostaglandins and leukotrienes from immune cells upon allergen exposure, indicating its role beyond mere H1 receptor antagonism .

Mechanism of Action

Ebastine-d5, like Ebastine, exerts its effects by antagonizing the histamine H1 receptor. This action prevents histamine from binding to the receptor, thereby inhibiting the allergic response. The deuterium labeling does not alter the mechanism of action but allows for detailed tracking of the compound in biological systems. The molecular targets include the histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .

Comparison with Similar Compounds

Key Properties :

  • Solubility: Highly soluble in organic solvents (e.g., ethanol, dichloromethane) .
  • Storage : Stable at 2–8°C in controlled environments .
  • Synthesis : Prepared via deuteration reactions, such as sodium bicarbonate-mediated isotopic exchange in toluene .

The following table and analysis highlight structural analogs, metabolites, and functional counterparts of Ebastine-d5:

Table 1: Comparative Overview of this compound and Related Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Primary Use Key Distinctions
This compound 1316815-02-7 C32H34D5NO2·C4H4O4 474.70 (this compound) Internal standard for LC-MS/MS Deuterated; no pharmacological activity
Ebastine (parent) 90729-43-4 C32H39NO2 469.67 Antihistamine drug Non-deuterated; metabolizes in vivo
Hydroxy Ebastine 210686-41-2 C32H39NO3 485.67 Active metabolite Hydroxyl group increases polarity
EP Impurity B 943-27-1 C12H16O 176.26 Synthesis byproduct Fragment molecule; monitors purity
Ebastine-benzamide cocrystal N/A Not specified Not specified Solubility enhancement Cocrystal structure improves bioavailability

This compound vs. Ebastine (Parent Compound)

  • Structural Differences: this compound replaces five hydrogen atoms with deuterium, increasing its molecular weight by ~5 g/mol compared to non-deuterated Ebastine (469.67 g/mol) .
  • Functional Role : While Ebastine is a therapeutic agent blocking histamine H1 receptors, this compound lacks pharmacological activity. Its deuterated structure minimizes isotopic interference in mass spectrometry, enabling precise quantification of the parent drug in biological samples .
  • Analytical Utility : this compound co-elutes with Ebastine in chromatographic systems but is distinguishable via mass spectrometry due to its higher mass-to-charge (m/z) ratio .

This compound vs. Hydroxy Ebastine

  • Metabolic Relationship : Hydroxy Ebastine is the primary active metabolite of Ebastine, formed via hepatic cytochrome P450-mediated oxidation. Its hydroxyl group increases polarity, altering pharmacokinetic properties (e.g., faster renal excretion) .
  • Analytical Challenges: Hydroxy Ebastine requires separate quantification in pharmacokinetic studies.

This compound vs. EP Impurities

  • Impurity B: A low-molecular-weight byproduct (C12H16O) detected during Ebastine synthesis.
  • Role in Purity Testing : this compound aids in validating analytical methods to detect impurities like EP Impurity B, ensuring compliance with regulatory standards (e.g., ICH guidelines) .

This compound vs. Ebastine-Benzamide Cocrystal

  • Functional Contrast: The cocrystal, formed with benzamide, enhances Ebastine’s aqueous solubility and dissolution rate, addressing formulation challenges .

Pharmacokinetic Studies

This compound’s deuterium labeling eliminates overlap with endogenous compounds in mass spectrometry, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL for Ebastine in plasma .

Biological Activity

Ebastine-d5 is a deuterated derivative of the second-generation antihistamine ebastine, primarily utilized in pharmacological research to enhance the understanding of the drug's metabolism, pharmacokinetics, and biological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Overview of this compound

This compound is characterized by the incorporation of deuterium atoms, which alters its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart. This modification allows for improved tracking in biological studies and potentially prolonged therapeutic effects with reduced side effects.

This compound functions primarily as a selective antagonist of the H1 histamine receptor. By blocking histamine's action, it alleviates symptoms associated with allergic reactions such as sneezing, itching, and nasal congestion. The compound is metabolized to carebastine, its active metabolite, which also exhibits antihistaminic activity .

Key Mechanisms:

  • Histamine H1 Receptor Antagonism : Prevents histamine from binding to its receptors, thereby reducing allergic symptoms.
  • Metabolic Pathways : Metabolized by cytochrome P450 enzymes, particularly CYP3A4, which influences its pharmacokinetics.

Pharmacokinetics

The deuterated nature of this compound affects its pharmacokinetic profile. Studies suggest that deuterium substitution may lead to:

  • Altered Absorption and Distribution : Enhanced stability may result in prolonged action and increased bioavailability.
  • Reduced Metabolic Rate : Deuterated compounds often exhibit slower metabolism, potentially leading to sustained therapeutic effects.

Biological Effects

Research indicates that this compound retains the biological effects of ebastine while providing additional insights into drug behavior due to its isotopic labeling. Notably:

  • Inhibition of T Cell Proliferation : Studies show that ebastine can inhibit T cell proliferation and cytokine production (IL-4 and IL-5) in isolated human T cells.
  • Clinical Efficacy : Clinical trials have demonstrated significant symptom relief in patients with allergic rhinitis and chronic urticaria when treated with ebastine at doses ranging from 10 mg to 20 mg daily .

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of ebastine in treating allergic conditions:

Study TypePopulationTreatmentFindings
Randomized Controlled TrialPatients with Seasonal Allergic Rhinitis (SAR)Ebastine 10 mg vs. PlaceboSignificant reduction in total symptom scores
Comparative StudyPatients with Perennial Allergic Rhinitis (PAR)Ebastine 20 mg vs. Loratadine 10 mgEbastine was significantly more effective in symptom relief (p = 0.045)

Pharmacokinetic Studies

Research focusing on the pharmacokinetics of this compound has shown:

  • Stable Isotope Labeling : The use of deuterium allows for precise tracking of drug metabolism and distribution in vivo, providing valuable data for understanding drug interactions and efficacy.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJALKDDGIKVBE-UAVBZTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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